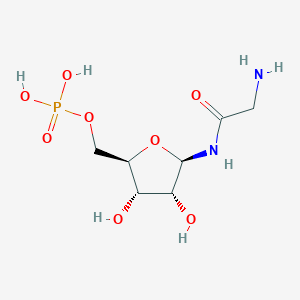

Glycinamide ribonucleotide

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMLSFOUZUIOB-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143478 | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10074-18-7 | |

| Record name | Glycinamide ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycineamide ribonucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Glycinamide ribonucleotide (GAR) is a pivotal compound in the de novo purine biosynthesis pathway, acting as a substrate for this compound transformylase (GAR Tfase). This enzyme catalyzes the conversion of GAR to formylthis compound (FGAR), utilizing tetrahydrofolate derivatives as cofactors. The biological activity of GAR and its derivatives has garnered significant attention due to their implications in cancer therapy, autoimmune diseases, and metabolic regulation.

GAR Tfase is essential for purine nucleotide synthesis, which is crucial for DNA and RNA synthesis. The inhibition of GAR Tfase leads to a depletion of purine nucleotides, affecting cell proliferation, particularly in rapidly dividing cells such as cancer cells. Inhibition of this enzyme can selectively target tumor cells while sparing normal tissues, making it a promising target for therapeutic intervention.

Enzymatic Reaction

The reaction catalyzed by GAR Tfase can be summarized as follows:

This reaction is critical in the purine biosynthetic pathway, and any disruption can lead to significant cellular effects.

Inhibition Studies

Inhibition studies have shown that GAR Tfase inhibitors can effectively reduce cytokine secretion from activated macrophages. For instance, LY309886 and LY329201 have been demonstrated to inhibit LPS-induced TNF-alpha and MIP-1 alpha secretion in macrophages with an effective concentration (EC50) of approximately 90 nM . These findings suggest that GAR Tfase inhibitors could be beneficial in treating inflammatory conditions such as rheumatoid arthritis.

Cytotoxicity in Cancer Cells

GAR derivatives have also displayed cytotoxic effects in various cancer cell lines. A study indicated that certain GAR Tfase inhibitors exhibited significant cytotoxicity with an IC50 value of 300 nM, highlighting their potential as anticancer agents . The selective inhibition observed suggests that these compounds could be developed into targeted therapies for malignancies reliant on purine metabolism.

Case Studies

- Adjuvant Arthritis Model : In a rat model of adjuvant arthritis, treatment with GAR Tfase inhibitors resulted in reduced paw and spleen weights and improved joint histology after two weeks . This study supports the therapeutic potential of GAR Tfase inhibition in autoimmune diseases.

- Cancer Treatment : Clinical evaluations of lometrexol, a GAR Tfase inhibitor, showed promising preclinical activity against various solid tumors; however, its development was hindered by hematopoietic toxicity . This emphasizes the need for careful pharmacokinetic management when developing GAR inhibitors for clinical use.

Data Tables

| Compound | Target Enzyme | IC50 (nM) | Effect |

|---|---|---|---|

| LY309886 | GAR Tfase | 90 | Inhibits cytokine secretion |

| Lometrexol | GAR Tfase | 15-30 | Antitumor activity but high toxicity |

| LY329201 | GAR Tfase | 300 | Cytotoxicity in cancer cells |

Scientific Research Applications

Enzyme Assays and Analytical Methods

GAR is utilized in enzymatic assays to study the activity of key enzymes involved in purine metabolism. One prominent application is in the measurement of glutamine: 5-phosphoribosyl-1-pyrophosphate amidotransferase (GART), which catalyzes the first step in purine synthesis. A high-performance liquid chromatography (HPLC) method has been developed for detecting GAR, enabling sensitive quantification even at subnanomole levels. This method is rapid and reproducible, making it suitable for analyzing crude extracts without the need for radioactive materials .

Inhibition of this compound Formyltransferase

GAR plays a crucial role in the development of inhibitors targeting this compound formyltransferase (GARFT), an enzyme that catalyzes the transfer of a formyl group to GAR. Inhibitors such as LY309887 have shown promise in preclinical studies for treating autoimmune diseases like rheumatoid arthritis. These inhibitors reduce inflammatory cytokine secretion from macrophages and demonstrate efficacy in animal models by decreasing arthritis indices and joint pathology .

Cancer Therapeutics

Research indicates that GAR and its derivatives may serve as potential drug targets in cancer therapy. The regulation of nucleotide metabolism is critical for cancer cell proliferation, and inhibiting enzymes involved in this pathway can selectively affect tumor growth while sparing normal cells .

Structural Biology and Protein Engineering

The modular nature of GAR-related enzymes allows for innovative approaches in protein engineering. Studies have focused on creating hybrid enzymes through domain swapping between bacterial and human GARTs. These hybrids have been functionally characterized, revealing insights into enzyme kinetics and stability under varying conditions . Such research contributes to our understanding of enzyme evolution and the development of novel biocatalysts.

Synthesis and Characterization

The stereoselective synthesis of β-glycinamide ribonucleotide has been explored extensively, emphasizing its importance as an intermediate in nucleic acid biosynthesis. Techniques such as palladium-catalyzed reactions have been employed to achieve high yields of β-GAR, facilitating further studies into its biological functions .

Computational Studies

Recent advancements include computational analyses to understand the free-energy profiles associated with GAR phosphorylation processes. These studies provide valuable insights into the thermodynamics of enzymatic reactions involving GAR, enhancing our ability to predict enzyme behavior under different conditions .

Comparison with Similar Compounds

Aminoimidazole Carboxamide Ribonucleotide (AICAR)

- Role in Purine Biosynthesis : AICAR is a downstream intermediate in purine synthesis, formed after the closure of the imidazole ring. Unlike GAR, which is formylated early in the pathway, AICAR undergoes formylation by AICAR transformylase (AICARFT) to produce 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) .

- Structural Differences: AICAR features an aminoimidazole carboxamide group instead of GAR’s glycinamide moiety. This structural divergence dictates substrate specificity for their respective transformylases (GARFT vs. AICARFT) .

- Enzyme Interactions : AICARFT, unlike GARFT, is part of the bifunctional enzyme PURH in humans, which also exhibits IMP cyclohydrolase activity. This contrasts with GARFT, which in humans is part of a trifunctional enzyme (GART) that includes GAR synthetase and AIR synthetase activities .

Aminoimidazole Ribonucleotide (AIR)

- Role in Purine Biosynthesis : AIR is synthesized directly after GAR formylation and serves as the substrate for AIR carboxylase. Unlike GAR, AIR contains a complete imidazole ring structure .

- Structural Differences: AIR lacks the formyl group added to GAR and instead incorporates an aminoimidazole ring, making it a more advanced intermediate in purine assembly .

- Enzyme Modularity : In E. coli, AIR synthesis is catalyzed by a distinct enzyme (AIR synthetase), whereas in humans, it is integrated into the trifunctional GART protein .

β-Glycinamide Ribonucleotide (β-GAR)

- Synthesis and Isomerization : β-GAR is a stereoisomer of the natural α-GAR. Recent studies demonstrate that β-GAR can isomerize to α-GAR under physiological conditions, albeit with reduced affinity for GARFT .

- Enzyme Binding: Crystal structures show that β-GAR occupies the same active site as α-GAR in E.

Inhibitors Targeting GARFT and Analogous Enzymes

Antifolate inhibitors targeting GARFT have been developed to disrupt purine synthesis in cancer cells. Key examples include:

Key Findings :

- Thiophene and furan analogues exhibit tighter binding to GARFT due to optimized interactions with the formyl phosphate pocket .

- AG2034 and lometrexol are less effective in tumors with low folylpolyglutamate synthetase activity, highlighting the need for non-polyglutamatable inhibitors .

Structural and Mechanistic Comparisons of GAR-Processing Enzymes

PurT Transformylase (E. coli)

Human Trifunctional GART

- Multifunctionality : Combines GAR synthetase, AIR synthetase, and GARFT activities. This modularity enhances metabolic efficiency but complicates inhibitor design .

- pH Sensitivity : Substrate binding in human GARFT is pH-dependent; the substrate-binding loop obstructs the active site at pH 4.2 but becomes permissive at pH 8.5 .

Substrate Specificity

- Nucleotide Binding : PurT transformylase selectively binds ATP over GTP due to steric constraints in the triphosphate-binding pocket .

- Species Variability: Bacterial GARFTs (e.g., E. coli) are monofunctional, whereas mammalian enzymes are often multifunctional, reflecting evolutionary optimization .

Preparation Methods

Multi-Step Synthesis from D-Ribose

The most widely reported chemical synthesis of GAR begins with D-ribose, proceeding through nine steps to yield an α-/β-anomeric mixture. This method, refined by Ray et al., involves sequential protection, glycosylation, and phosphorylation reactions.

-

Protection of D-Ribose : Initial protection of the 2,3-hydroxyl groups via acetonide formation ensures regioselective manipulation.

-

Glycine Incorporation : Coupling with Cbz-protected glycineamide under Mitsunobu conditions introduces the glycinamide moiety.

-

Phosphorylation : A key challenge lies in the selective phosphorylation of the 5'-hydroxyl group. This is achieved using phosphoryl chloride in the presence of triethylamine, yielding the ribonucleotide intermediate.

-

Global Deprotection : Final hydrogenolysis removes protecting groups, producing GAR in 9.5% overall yield.

Table 1: Key Parameters of the Nine-Step Synthesis

| Step | Reaction Type | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Acetonide Formation | 85 | 2,2-Dimethoxypropane |

| 3 | Mitsunobu Coupling | 78 | DIAD, PPh₃ |

| 6 | Phosphorylation | 65 | POCl₃, Et₃N |

| 9 | Hydrogenolysis | 92 | H₂, Pd/C |

Stereoselective Synthesis of β-GAR

-

Anomeric Control : Use of a 2,3-O-isopropylidene protecting group directs glycosylation to favor the β-configuration.

-

Phosphoramidite Strategy : A phosphoramidite intermediate facilitates stereoretentive phosphorylation, critical for maintaining anomeric purity.

-

Lyophilization Stability : Post-synthesis, β-GAR exhibits stability in neutral aqueous solutions but undergoes partial isomerization (~45%) at 40–50°C.

Enzymatic Preparation and Biosynthetic Pathways

In Vitro Enzymatic Synthesis

GAR is naturally synthesized via the enzyme phosphoribosylamine—glycine ligase (PurD), which couples phosphoribosylamine (PRA) with glycine in an ATP-dependent reaction:

This method, while efficient in vivo, faces scalability challenges due to enzyme instability and substrate availability.

Recombinant GART Assays

Human GART, expressed in E. coli, has been utilized to validate synthetic GAR batches. The enzyme catalyzes the formyl transfer from 10-formyltetrahydrofolate to GAR, monitored via UV absorbance at 295 nm. Assays confirm that synthetic β-GAR exhibits comparable activity to enzymatically derived material.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

Table 2: Analytical Parameters for GAR

| Method | Key Data | Purpose |

|---|---|---|

| -NMR | δ 5.32 (d, H-1'), δ 3.67 (s, CH₂) | Anomeric configuration |

| HRMS | 493.1592 [M+Na]⁺ | Molecular weight validation |

| HPLC | tᵣ = 8.2 min (C18, 0.1% TEAA) | Purity assessment |

Comparative Analysis of Synthesis Routes

Chemical vs. Enzymatic Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 5–9.5% | Not quantified |

| Anomeric Control | β-selectivity achieved | α/β mixture |

| Scalability | Multi-milligram scale | Limited by enzyme kinetics |

| Cost | High (specialized reagents) | Moderate (recombinant enzymes) |

Applications in Therapeutic Development

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the enzymatic activity of glycinamide ribonucleotide transformylase (GAR Tfase) in purine biosynthesis?

- Methodology :

- Discontinuous activity assays : Utilize metal stopping reagents (e.g., EDTA) to quench enzymatic reactions at specific timepoints, followed by HPLC or radiometric quantification of substrates/products .

- Structural analysis : X-ray crystallography of GAR Tfase from Escherichia coli (e.g., PDB ID 1NJS) reveals active-site architecture and substrate-binding residues .

- Kinetic isotope effects (KIEs) : Measure - or -labeled substrates to probe rate-limiting steps in catalysis .

Q. How do researchers validate the specificity of GAR Tfase inhibitors in cellular models?

- Methodology :

- Knockout/rescue assays : Compare inhibitor efficacy in wild-type vs. GAR Tfase-deficient cell lines, complemented with exogenous purines to confirm on-target effects .

- Metabolic tracing : Use -glycine or -formate to track de novo purine synthesis inhibition via LC-MS .

- Off-target profiling : Screen inhibitors against related folate-dependent enzymes (e.g., AICAR Tfase) to exclude cross-reactivity .

Advanced Research Questions

Q. What structural insights from X-ray crystallography have informed the design of multisubstrate adduct inhibitors targeting GAR Tfase?

- Methodology :

- Co-crystallization studies : Resolve inhibitor-enzyme complexes (e.g., 1.96 Å resolution in Klein et al., 1995) to identify key interactions, such as hydrogen bonding with Arg 56 and hydrophobic packing with Phe 88 .

- Fragment-based design : Combine folate analogs (e.g., 10-CFCO-DDACTHF) with ribonucleotide moieties to mimic transition states, enhancing binding affinity ( values < 1 nM) .

- Molecular dynamics (MD) simulations : Predict conformational changes in the active site upon inhibitor binding to optimize steric complementarity .

Q. How do discrepancies in subcellular localization studies of de novo purine synthesis enzymes impact mechanistic models?

- Methodology :

- Compartmentalization assays : Use differential centrifugation and immunofluorescence to resolve cytosolic vs. mitochondrial localization of multifunctional enzymes (e.g., GAR synthetase-transformylase fusion proteins in E. coli) .

- Metabolite channeling : Employ -labeling or FRET-based probes to test direct substrate transfer between GAR synthetase and transformylase .

- Evolutionary analysis : Compare enzyme architectures across species (e.g., bacterial vs. mammalian systems) to infer functional conservation or divergence .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the role of GAR Tfase in mitochondrial vs. cytosolic folate metabolism?

- Methodology :

- Subcellular fractionation : Isolate mitochondria and cytosol from model systems (e.g., HeLa cells) to quantify GAR Tfase activity via LC-MS-based metabolomics .

- Genetic silencing : Use siRNA targeting mitochondrial or cytosolic isoforms to assess compartment-specific contributions to purine pools .

- Cross-species validation : Repeat localization studies in organisms lacking mitochondrial folate pathways (e.g., S. cerevisiae) to test evolutionary hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.